molecular formula C12H16ClN3O2 B2957520 N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 886899-90-7

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2957520
CAS No.: 886899-90-7
M. Wt: 269.73
InChI Key: CTOORUVDPLFNDS-UHFFFAOYSA-N
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Description

N1-(3-Chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N2-Substituent: A 2-(dimethylamino)ethyl group, providing tertiary amine functionality that may enhance solubility in polar solvents or enable coordination chemistry.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-16(2)7-6-14-11(17)12(18)15-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOORUVDPLFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Key structural analogs and their properties are summarized below:

Compound N1 Substituent N2 Substituent Applications Toxicity/Regulatory Status Key References
N1-(3-Chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide (Target) 3-Chlorophenyl 2-(Dimethylamino)ethyl Not reported (inference: materials/drugs) Data not available
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (replaces MSG) NOEL: 100 mg/kg bw/day; approved by FAO/WHO/EFSA
N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide 2-(Dimethylamino)ethyl 2-Hydroxy-4-vinylphenyl Coordination polymer (zinc-chitosan complex) Not reported (materials focus)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent (structurally related to S336) Shares S336’s NOEL; margin of safety: 500 million

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioactivity: The 3-chlorophenyl group in the target compound likely increases lipophilicity compared to S336’s 2,4-dimethoxybenzyl group, which contains electron-donating methoxy substituents. This difference may influence membrane permeability or receptor binding in biological systems . The 2-(dimethylamino)ethyl group in the target compound contrasts with S336’s pyridin-2-yl ethyl group. The tertiary amine in the former may enhance solubility in acidic environments, whereas the pyridine ring in S336 contributes to polar interactions critical for umami taste receptor activation (hTAS1R1/hTAS1R3) .

Metabolic Stability :

  • S336 and related oxalamides exhibit rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability for the oxalamide core. The 3-chlorophenyl group in the target compound may slow oxidative metabolism due to steric and electronic effects .

Regulatory and Safety Profiles: S336 has a NOEL of 100 mg/kg bw/day, with a safety margin exceeding 33 million for flavoring applications. In contrast, the target compound’s regulatory status remains uncharacterized, though halogenated aromatics often require rigorous toxicity evaluation .

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C21H24ClN3O4S
  • Molecular Weight : Approximately 450.0 g/mol
  • Functional Groups :
    • Chlorophenyl group
    • Dimethylaminoethyl moiety
    • Oxalamide linkage

These structural features contribute to the compound's reactivity and biological activity, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, indicating possible therapeutic applications in oncology.
  • Neuropharmacological Effects : Given its structural similarity to known neurokinin receptor antagonists, it may have implications in treating conditions such as anxiety and depression.

Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that the compound could enhance cell viability under stress conditions, suggesting protective effects on cells.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the oxalamide structure can significantly influence biological activity, providing insights for drug design .
  • Mechanistic Studies : Investigations into the biochemical pathways affected by the compound revealed interactions with key metabolic enzymes, highlighting its potential as a lead compound for further development .

Case Studies

A few notable case studies illustrate the practical applications and findings related to this compound:

  • Study on Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with a significant reduction in viability observed at higher concentrations.
  • Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)ethyl)oxalamideSimilar oxalamide structureAntimicrobialEffective against Gram-positive bacteria
N1-(3-chlorophenyl)-N2-(2-aminoethyl)oxalamideLacks dimethyl groupReduced activityLess potent than dimethyl analog

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